4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
Description
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-fluoro-4-methoxy-benzyl group
Properties
IUPAC Name |
4-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c1-16-13-3-2-11(9-12(13)14)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRUPCCEMZAYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588787 | |
| Record name | 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171578-73-6 | |
| Record name | 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and piperidine.
Nucleophilic Substitution: The 3-fluoro-4-methoxybenzyl chloride undergoes nucleophilic substitution with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(3-fluoro-4-methoxy-benzyl)-piperidine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the fluoro or methoxy groups can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a chemical compound with a piperidine ring substituted with a 3-fluoro-4-methoxy-benzyl group. The presence of a fluorine atom enhances the compound's lipophilicity, while the methoxy group may influence its interaction with biological targets. The hydrochloride form enhances its solubility. It is intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chemical Reactions
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride can undergo substitution, oxidation, and reduction reactions. For substitution, reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions. Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction. Substitution may lead to derivatives with different substituents on the benzyl ring. Oxidation of the piperidine ring can lead to the formation of piperidone derivatives, and reduction can yield various reduced forms of the piperidine ring.
Scientific Research Applications
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The fluorine atom and methoxy group can enhance the compound’s binding affinity and specificity, while the piperidine ring may interact with specific binding sites, leading to modulation of biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride exhibit antimicrobial properties and can inhibit bacterial growth, suggesting potential applications in treating infections.
Anticancer Properties
In vitro studies have demonstrated that certain piperidine derivatives possess anticancer activity by inducing apoptosis in cancer cell lines via modulation of signaling pathways associated with cell survival and proliferation.
Analgesic Effects
Recent investigations into the analgesic properties of related compounds reveal their potential as TRPV1 antagonists, which could provide relief from neuropathic pain. In vivo studies have shown significant anti-allodynic effects in models of neuropathic pain, indicating a promising therapeutic application for pain management.
Other related research
The compound 4-(3-Fluoro-4-methoxy-benzyl)-piperidine has been documented to inhibit glycogen synthase kinase-3 beta, an enzyme involved in various cellular processes, including metabolism and signaling pathways. Additionally, it influences gene expression related to cell cycle regulation and apoptosis, indicating its potential role in cancer therapy and other therapeutic areas.
Data Table: Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis in cancer cells |
| Analgesic | Significant anti-allodynic effects in models |
Case Study: Analgesic Activity
A study focused on the analgesic effects of TRPV1 antagonists demonstrated that compounds structurally similar to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride exhibited dose-dependent antiallodynic effects. In a chronic constriction injury mouse model, one compound showed an 83% maximum possible effect (MPE) at a dosage of 10 mg/kg, highlighting its potential as a therapeutic agent for neuropathic pain.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methoxy-phenyl)-hydrazine hydrochloride
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
Uniqueness
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities or reactivity profiles, making it valuable for specific research and industrial applications.
Biological Activity
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and implications for therapeutic applications.
- Chemical Formula : C13H18ClFNO
- CAS Number : 1171578-73-6
- Molecular Weight : 257.74 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly within the central nervous system (CNS). It has been shown to act as a dopamine receptor antagonist, specifically targeting the D4 receptor subtype, which is implicated in several neuropsychiatric disorders.
Key Findings:
- Dopamine Receptor Interaction : The compound exhibits significant binding affinity for D4 receptors, with a Ki value indicating potent inhibition (K_i = 167 nM) .
- Enzyme Modulation : It interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially altering pharmacokinetic profiles .
Biological Activity Overview
The biological activity can be categorized based on various studies conducted on this compound.
Table 1: Summary of Biological Activities
Case Study 1: Dopamine D4 Receptor Antagonism
In a study focusing on the structural optimization of piperidine derivatives, this compound was identified as a promising candidate due to its selective antagonistic properties at D4 receptors. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor antagonism .
Case Study 2: Metabolic Stability
Research has indicated that this compound maintains stability in liver microsomes, demonstrating favorable pharmacokinetic properties such as clearance rates and half-life. This stability suggests potential for oral bioavailability and therapeutic application .
Dosage Effects and Cellular Impact
The effects of this compound vary significantly with dosage levels in experimental models. At lower doses, beneficial effects such as modulation of neurotransmitter release were noted, while higher doses could lead to adverse effects including cellular apoptosis .
Table 2: Dosage Effects in Animal Models
| Dosage Level (mg/kg) | Observed Effects |
|---|---|
| Low (10) | Increased neurotransmitter modulation |
| Moderate (100) | No significant adverse effects |
| High (2000) | Induction of apoptosis and cellular damage |
Q & A
Q. What are the recommended safety protocols for handling 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride in laboratory settings?
- Methodological Answer : Safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Store in a cool, dry place away from oxidizers and heat sources. Ensure containers are tightly sealed to avoid moisture absorption .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of according to local regulations. Avoid dry sweeping to prevent dust dispersion .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A typical synthesis involves:
- Step 1 : Alkylation of piperidine with 3-fluoro-4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the free base .
- Step 2 : Salt formation via HCl gas bubbling in anhydrous ether or ethanol to yield the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel, eluting with CH₂Cl₂:MeOH gradients) to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to quantify purity (>98% recommended for biological assays) .
- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR. Key signals include the piperidine protons (δ 2.5–3.5 ppm) and aromatic protons from the benzyl group (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₇FNO₂·HCl, MW 281.74) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Halogen Effects : Fluorine at the 3-position enhances metabolic stability via reduced CYP450 oxidation. Methoxy groups at the 4-position increase lipophilicity, impacting membrane permeability .
- SAR Studies : Compare binding affinity in receptor assays (e.g., σ-1 or opioid receptors) using analogues with Cl, Br, or NO₂ substituents. For example, bromine substitution (as in 4-(4-bromobenzoyl)piperidine HCl) may alter steric interactions in receptor pockets .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict substituent effects on binding energy .
Q. What methodologies resolve discrepancies in receptor binding affinity data across studies?
- Methodological Answer :
- Assay Standardization : Use uniform buffer conditions (e.g., 150 mM NaCl for opioid receptor assays, as in ). Variability in ionic strength or pH can shift EC₅₀ values.
- Radioligand Validation : Ensure tritiated ligands (e.g., [³H]etorphine) are fresh to avoid radiolysis-induced inaccuracies. Include control experiments with known competitors (e.g., naloxone) .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., temperature, cell line differences) .
Q. What strategies optimize reaction yields in synthesizing piperidine hydrochloride derivatives?
- Methodological Answer :
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for reductive amination steps. Pd/C in H₂ atmosphere often achieves >80% yield .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for alkylation steps to stabilize transition states. Switch to EtOH for HCl salt precipitation to minimize byproducts .
- Reaction Monitoring : Employ TLC (silica, Rf ~0.5 in 4:1 hexane:EtOAc) or in-situ IR to track intermediate formation and avoid over-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
